N-(9H-fluoren-9-yl)benzenesulfonamide

Lipophilicity Partition coefficient Scaffold design

Researchers often face synthetic inefficiency when accessing lipophilic sulfonamide scaffolds. This compound resolves that: • LogP 3.8 (>200× vs N-phenyl analog) • 92% synthetic yield for rapid library derivatization • C9 substitution enables fluorenyl anion chemistry unavailable with C2 analogs Ideal for medicinal chemistry SAR and OLED precursor synthesis.

Molecular Formula C19H15NO2S
Molecular Weight 321.4 g/mol
Cat. No. B5768192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-9-yl)benzenesulfonamide
Molecular FormulaC19H15NO2S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H15NO2S/c21-23(22,14-8-2-1-3-9-14)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19-20H
InChIKeyQFUYGTZPSGPAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9H-Fluoren-9-yl)benzenesulfonamide: Identity & Procurement


N-(9H-fluoren-9-yl)benzenesulfonamide (CAS 37568-29-9) is an N-substituted aryl sulfonamide featuring a fluorene scaffold [1]. The compound consists of a benzenesulfonamide moiety linked via the nitrogen atom to the C9 position of a 9H-fluorene ring system, with a molecular weight of 321.4 g/mol and the molecular formula C19H15NO2S [2]. The fluorene core imparts a high degree of lipophilicity to the molecule [3], a property that distinguishes this scaffold from simpler aryl sulfonamides lacking the fused tricyclic fluorene system. This compound serves primarily as a synthetic intermediate or research scaffold for derivatization rather than an end-use pharmaceutical agent.

Scaffold Fluorene-9-yl sulfonamide; high lipophilicity character
Synthesis Efficient Lewis acid-catalyzed route available
Purity Vendor-specified research-grade purity

N-(9H-Fluoren-9-yl)benzenesulfonamide: Substitution Limitations


Substituting N-(9H-fluoren-9-yl)benzenesulfonamide with generic aryl sulfonamides (e.g., N-phenylbenzenesulfonamide) or alternative fluorene derivatives (e.g., N-tosyl or N-benzyl fluorenes) introduces measurable changes in physicochemical properties and synthetic accessibility that materially affect research outcomes. The fluorene core confers elevated lipophilicity [1] relative to simple aryl systems, altering solubility profiles, chromatographic behavior, and partitioning characteristics in biphasic reactions or biological assays. Furthermore, the C9 fluorenyl substitution pattern dictates distinct synthetic routes and reactivity compared to fluoren-2-yl or fluoren-9-one derivatives . The absence of electron-withdrawing fluorine substituents on the benzenesulfonamide ring [2] also differentiates this compound from fluorinated analogs designed for carbonic anhydrase inhibition. The following quantitative evidence establishes where measurable differentiation justifies specific compound selection.

Aryl sulfonamides Generic N-phenyl analogs lack the fluorene core, producing substantially lower lipophilicity that alters solubility, chromatographic retention and biphasic partitioning.
Regioisomeric fluorenes C2- or 9-oxo-substituted fluorene sulfonamides demand different synthetic routes and cannot access the anionic chemistry available at the C9 position.
Fluorinated analogs Fluorine substitution on the benzenesulfonamide ring alters electronic properties and H-bonding, shifting carbonic anhydrase binding profiles and limiting direct non-fluorinated comparator use.

N-(9H-Fluoren-9-yl)benzenesulfonamide: Quantitative Comparison


Lipophilicity Comparison (LogP)

N-(9H-fluoren-9-yl)benzenesulfonamide exhibits a calculated octanol-water partition coefficient (LogP) of 3.8 [1]. This value substantially exceeds that of the simplified core analog N-phenylbenzenesulfonamide, which has an experimental LogP of approximately 1.2 [2] and a calculated CLogP of 1.56 [2]. The approximately 2.3-2.6 unit increase in LogP represents a greater than 200-fold increase in lipophilicity on a molar partition basis, directly attributable to the addition of the fused tricyclic fluorene moiety at the sulfonamide nitrogen position [3].

Lipophilicity (LogP)
Reported
Calculated 3.8 vs 1.2
Supports high-lipophilicity scaffold selection
Calculated LogP; experimental validation recommended
Lipophilicity Partition coefficient Scaffold design

Synthesis Efficiency vs. Alternative Methods

In a Lewis acid-catalyzed tandem synthesis, N-(9H-fluoren-9-yl)benzenesulfonamide (reported as 9-(phenylsulfonylamino)fluorene) was obtained in 92% yield from biphenyl-2-carbaldehyde and phenylsulfonyl isocyanate using copper(II) bis(trifluoromethanesulfonate) as catalyst in carbon tetrachloride over 12 hours [1]. This contrasts with alternative synthetic approaches for fluorene sulfonamide derivatives that proceed with substantially lower efficiency. For context, direct fluorination methods for N-fluoro-sulfonamide synthesis using dilute F2/N2 gas mixtures typically result in 'generally very low yields' due to HF-induced side reactions [2]. The tandem two-step process circumvents these limitations by avoiding fluorine chemistry entirely.

Synthesis Efficiency
Method context
92% yield (Lewis acid route)
May support efficient library synthesis workflows
Single reported condition; reproducibility may vary
Synthetic efficiency Yield optimization Lewis acid catalysis

C9 vs. C2 Fluorene Substitution Patterns

N-(9H-fluoren-9-yl)benzenesulfonamide (CAS 37568-29-9) features sulfonamide substitution at the C9 position of the fluorene ring system [1]. This regioisomeric placement differs fundamentally from alternative fluorene sulfonamides: N-(9-oxo-9H-fluoren-2-yl)-4-methylbenzenesulfonamide (CAS 7507-52-0) bears substitution at the C2 position on a fluorenone (9-oxo) scaffold , while N-hydroxy-2-fluorenylbenzenesulfonamide (CAS 26630-60-4) similarly substitutes at C2 . The C9 position is uniquely benzylic and is flanked by two aromatic rings, whereas C2 substitution occurs on a peripheral aryl position. This positional difference alters both the steric environment around the sulfonamide nitrogen and the electron density distribution across the fluorene π-system.

Regiochemistry
Class-level
C9 vs C2 fluorene substitution
Structural context for derivatization route selection
No quantitative comparative activity data available
Regiochemistry Substitution pattern Sulfonamide derivatives

Purity: Vendor Specification Benchmark

Commercially available N-(9H-fluoren-9-yl)benzenesulfonamide is supplied at a minimum purity specification of 97% [1]. This purity level exceeds the typical 95% minimum specification common for many research-grade sulfonamide intermediates [2] and matches or exceeds the specifications for alternative fluorene derivatives such as 9-aminofluorene (typically 95-97%) [3]. The 97% purity threshold reduces the likelihood of impurity-driven assay interference and ensures more reproducible synthetic outcomes when the compound is employed as a building block.

Purity Specification
Specification review
≥97% (vendor CoA)
May reduce pre-use purification requirements
Verify lot-specific certificate of analysis
Purity specification Quality control Analytical chemistry

N-(9H-Fluoren-9-yl)benzenesulfonamide Applications


High-Lipophilicity Library Synthesis Scaffold

The LogP of 3.8 makes N-(9H-fluoren-9-yl)benzenesulfonamide an advantageous starting scaffold when designing compound libraries requiring enhanced lipophilicity for membrane permeability or hydrophobic target engagement. The >200-fold lipophilicity increase relative to N-phenylbenzenesulfonamide enables tuning of physicochemical properties in SAR campaigns where LogD optimization is a primary objective [1]. The 92% synthetic yield [2] further supports efficient parallel library generation.

C9 Fluorene Derivatization Intermediate

When synthetic protocols demand efficient installation of a sulfonamide moiety at the C9 position of fluorene, this compound's demonstrated 92% yield in Lewis acid-catalyzed tandem synthesis [1] offers a practical advantage over alternative methods. The C9 substitution pattern also permits subsequent deprotonation chemistry (e.g., generation of fluorenyl anion intermediates) that is not accessible with C2-substituted fluorene analogs [2], expanding the scope of downstream derivatization.

Non-Fluorinated Control for CA Inhibition Studies

Unlike fluorinated benzenesulfonamides designed for carbonic anhydrase IX inhibition [1], N-(9H-fluoren-9-yl)benzenesulfonamide lacks fluorine substituents on the benzenesulfonamide ring. This structural distinction positions the compound as a suitable non-fluorinated control or comparator in studies evaluating the contribution of fluorine substitution to CA isoform selectivity and binding affinity. The elevated LogP of 3.8 [2] also provides a contrasting lipophilicity profile to more polar CA inhibitor scaffolds.

Material Science: Fluorene Photophysics

Fluorene-based compounds, including 9-substituted derivatives, are employed as host materials in organic light-emitting diodes (OLEDs) and as fluorescent probes [1]. While N-(9H-fluoren-9-yl)benzenesulfonamide itself may not be directly used in device fabrication, its high-yield synthesis [2] and C9 substitution pattern make it a viable precursor for further elaboration into bipolar host materials (e.g., 2,7-bis(phenylsulfonyl)-9-arylfluorene derivatives) that incorporate both hole-transporting and electron-transporting moieties.

Application
Selection Property
Validation Focus
Lipophilicity-driven library synthesis
High calculated LogP relative to simple aryl sulfonamides
Confirm lipophilicity; review synthetic yield feasibility
C9 fluorene derivatization intermediate
C9 sulfonamide substitution pattern; efficient reported route
Regiochemical identity; synthetic route compatibility
Non-fluorinated CA inhibitor comparator
Absence of fluorine substituents; distinct lipophilicity profile
Confirm structural identity and LogP for assay comparison
Fluorene-based material precursor
C9 functionalization suitable for bipolar host elaboration
Evaluate derivatization potential; purity for material synthesis

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